Decentapicrin B
Description
Decentapicrin B is an acylated secoiridoid glucoside first isolated from the fruits of Centaurium littorale (Gentianaceae) . Structurally, it is characterized by m-hydroxybenzoyl ester groups attached to the C3-OH and C4-OH positions of the glucose moiety of sweroside, a core iridoid scaffold . This dual acylation pattern distinguishes it from other iridoids and represents a novel feature in iridoid chemistry . This compound exhibits weak bitterness compared to its analogs like centapicrin (Ia) and desacetylcentapicrin (Ib), which are strongly bitter principles . Pharmacologically, it has demonstrated inhibitory activity against hepatitis B virus (HBV) DNA replication (IC50: 0.05–1.83 mM) .
Properties
CAS No. |
77533-67-6 |
|---|---|
Molecular Formula |
C23H26O11 |
Molecular Weight |
478.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-6-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl] 3-hydroxybenzoate |
InChI |
InChI=1S/C23H26O11/c1-2-13-14-6-7-30-21(29)15(14)10-31-22(13)34-23-18(27)17(26)19(16(9-24)32-23)33-20(28)11-4-3-5-12(25)8-11/h2-5,8,10,13-14,16-19,22-27H,1,6-7,9H2/t13-,14+,16-,17-,18-,19-,22+,23+/m1/s1 |
InChI Key |
YTWFAHOMRIHPON-YZBOCLSOSA-N |
SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)OC(=O)C4=CC(=CC=C4)O)O)O |
Isomeric SMILES |
C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)OC(=O)C4=CC(=CC=C4)O)O)O |
Canonical SMILES |
C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)OC(=O)C4=CC(=CC=C4)O)O)O |
Appearance |
Solid powder |
Other CAS No. |
77533-67-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Decentapicrin B; AC1L4HCH; DTXSID70228234. |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
Key structural differences among Decentapicrin B and related iridoids are summarized below:
m-HB : m-hydroxybenzoyl; HBV : Hepatitis B virus.
Pharmacological Activity
- Anti-HBV Activity : this compound (IC50: 0.05–1.83 mM) outperforms swertiamarin derivatives (e.g., 2'-O-m-hydroxybenzoyl swertiamarin, IC50: 0.24–2.46 mM) in inhibiting HBV-DNA replication .
- Bitterness Profile : The weak bitterness of this compound contrasts with the intense bitterness of centapicrin and gentiopicroside, which is linked to their acylation at C6-OH and C1-OH , respectively .
- Therapeutic Potential: While this compound is primarily studied for HBV, gentiopicroside and swertiamarin are used in traditional medicine for anti-arrhythmia and anti-diabetic effects, respectively .
Chemical Stability
This compound undergoes acyl migration under alkaline conditions, converting to decentapicrin C, which suggests lower stability compared to centapicrin and desacetylcentapicrin . This reactivity may limit its pharmaceutical applications unless stabilized.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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